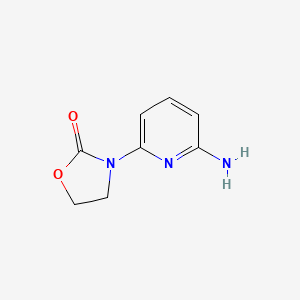
Phenol, o-(2-(methylamino)propyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, o-(2-(methylamino)propyl)-, hydrochloride is a chemical compound with a phenol group substituted at the ortho position with a 2-(methylamino)propyl group, and it is in the form of its hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, o-(2-(methylamino)propyl)-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with phenol, which is readily available.
Substitution Reaction: The ortho position of the phenol is substituted with a 2-(methylamino)propyl group. This can be achieved through a nucleophilic substitution reaction where the phenol reacts with a suitable alkylating agent in the presence of a base.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
化学反应分析
Types of Reactions
Phenol, o-(2-(methylamino)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
科学研究应用
Phenol, o-(2-(methylamino)propyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in biochemical assays and as a tool to study enzyme interactions.
Industry: The compound can be used in the manufacture of specialty chemicals and as a precursor for the synthesis of more complex molecules.
作用机制
The mechanism of action of Phenol, o-(2-(methylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in π-π interactions with aromatic residues in proteins, while the 2-(methylamino)propyl group can interact with amino acid side chains through ionic and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Phenol, o-(2-(methylamino)propyl)-, hydrochloride can be compared with other similar compounds such as:
- Phenol, o-(2-(ethylamino)propyl)-, hydrochloride
- Phenol, o-(2-(dimethylamino)propyl)-, hydrochloride
- Phenol, o-(2-(methylamino)butyl)-, hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-(methylamino)propyl group at the ortho position of the phenol ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
61866-77-1 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC 名称 |
2-[2-(methylamino)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)7-9-5-3-4-6-10(9)12;/h3-6,8,11-12H,7H2,1-2H3;1H |
InChI 键 |
DOARZSIFJRHEMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1O)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
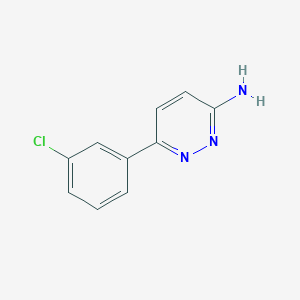
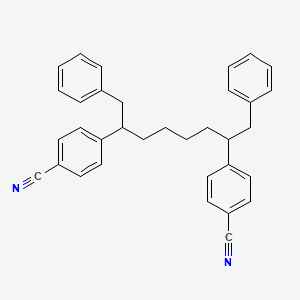
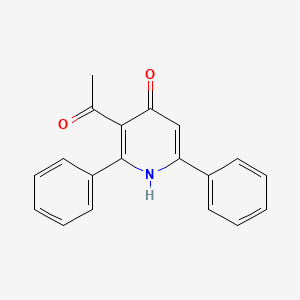
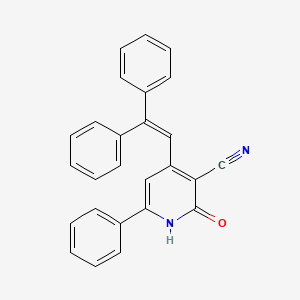
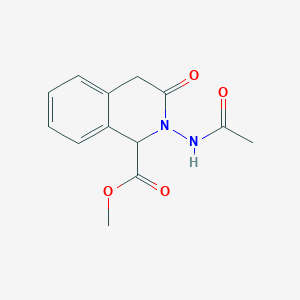
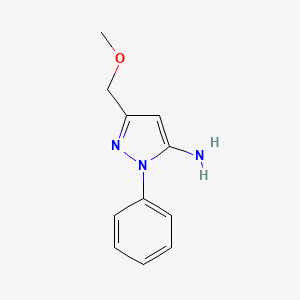
![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)

![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)
